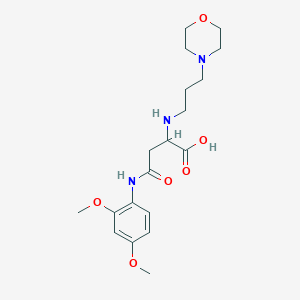
4-((2,4-Dimethoxyphenyl)amino)-2-((3-morpholinopropyl)amino)-4-oxobutanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-((2,4-Dimethoxyphenyl)amino)-2-((3-morpholinopropyl)amino)-4-oxobutanoic acid is a useful research compound. Its molecular formula is C19H29N3O6 and its molecular weight is 395.456. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 4-((2,4-Dimethoxyphenyl)amino)-2-((3-morpholinopropyl)amino)-4-oxobutanoic acid is a synthetic organic molecule with potential applications in medicinal chemistry due to its unique structural features. Its molecular formula is C19H29N3O6 and it has a molecular weight of approximately 395.4 g/mol. The compound incorporates a dimethoxyphenyl group and a morpholinopropyl moiety, which may interact with various biological targets, suggesting diverse pharmacological activities.
Structural Characteristics
The structure of the compound includes several functional groups that contribute to its biological activity:
- Dimethoxyphenyl group : Known for its role in modulating biological interactions.
- Morpholinopropyl moiety : Often associated with enhancing solubility and bioavailability.
- Butanoic acid backbone : Provides a site for potential metabolic modifications.
Biological Activity Overview
Research into the biological activity of this compound indicates several potential effects:
- Antimicrobial Activity : Preliminary studies suggest that derivatives of similar compounds exhibit antibacterial and antifungal properties. The presence of the morpholinopropyl group may enhance these activities by improving membrane permeability and target specificity .
- Anticancer Potential : Compounds with similar structural motifs have shown promise in inhibiting cancer cell proliferation. The interaction with specific receptors and enzymes involved in cancer pathways is a key area of investigation .
- Neuroprotective Effects : The dimethoxyphenyl component has been linked to neuroprotective properties in various studies, potentially offering therapeutic avenues for neurodegenerative diseases.
Table 1: Summary of Biological Activities
Case Studies
Several studies have explored the biological activity of compounds structurally similar to this compound:
- Antimicrobial Study : A study focusing on N-(4-substituted benzyl) and N-(3-morpholinopropyl) derivatives showed significant antibacterial activity against various strains, suggesting that modifications in the side chains can enhance efficacy against resistant bacteria .
- Anticancer Research : In vitro studies indicated that compounds with similar structures inhibited the growth of cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. Molecular docking studies suggested strong binding affinities to targets such as VEGFR-2, which is crucial in tumor angiogenesis .
The proposed mechanisms by which this compound exerts its effects include:
- Receptor Interaction : Binding to specific receptors involved in inflammation and cancer progression.
- Enzyme Inhibition : Potential inhibition of enzymes related to metabolic pathways, including those involved in amino acid metabolism and signal transduction.
- Cellular Uptake Enhancement : The morpholine moiety may facilitate better cellular uptake due to its favorable physicochemical properties.
Propiedades
IUPAC Name |
4-(2,4-dimethoxyanilino)-2-(3-morpholin-4-ylpropylamino)-4-oxobutanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29N3O6/c1-26-14-4-5-15(17(12-14)27-2)21-18(23)13-16(19(24)25)20-6-3-7-22-8-10-28-11-9-22/h4-5,12,16,20H,3,6-11,13H2,1-2H3,(H,21,23)(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQBKVMNTOFJOEB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)CC(C(=O)O)NCCCN2CCOCC2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29N3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













